6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring substituted with a methyl group at the 6-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of thiourea with ethyl acetoacetate to form 2-methylthio-4,6-dihydroxypyrimidine. This intermediate is then methylated using methyl iodide to introduce the methyl group at the 6-position. The final step involves the oxidation of the hydroxyl groups to carboxylic acid groups using an oxidizing agent such as potassium permanganate.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, often involving continuous flow processes and the use of catalysts to increase yield and reduce reaction times. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or amination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like ammonia or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be exploited to interact with biological targets, offering possibilities for drug development.
Industry: In the materials science field, derivatives of this compound can be used in the synthesis of polymers or as intermediates in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Methylthio-4,6-dihydroxypyrimidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid:
2-Amino-6-methylpyrimidine-4-carboxylic acid: Substitutes the methylthio group with an amino group, changing its chemical properties and biological activity.
Uniqueness: 6-Methyl-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
6-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUATPPOUXOXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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